molecular formula C15H14N4OS B11832593 4-(2-(Furan-2-ylmethylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine CAS No. 303106-31-2

4-(2-(Furan-2-ylmethylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B11832593
CAS No.: 303106-31-2
M. Wt: 298.4 g/mol
InChI Key: RZQBUENNABHIEU-LSCVHKIXSA-N
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Description

4-(2-(Furan-2-ylmethylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that features a unique fusion of furan, hydrazine, and tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Furan-2-ylmethylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives, followed by cyclization with tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine precursors. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be introduced using reagents like halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide; reactions are often conducted under mild conditions to prevent decomposition.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Halogenated derivatives with substituted functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-(Furan-2-ylmethylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronic devices.

Mechanism of Action

The mechanism of action of 4-(2-(Furan-2-ylmethylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the modulation of biochemical pathways. Additionally, it can interact with cellular receptors, triggering signal transduction pathways that result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Furan-2-ylmethylene)hydrazinyl)benzoate
  • 4-(2-(Furan-2-ylmethylene)hydrazinyl)thieno[2,3-d]pyrimidine
  • 4-(2-(Furan-2-ylmethylene)hydrazinyl)tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

Uniqueness

The uniqueness of 4-(2-(Furan-2-ylmethylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine lies in its fused heterocyclic structure, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry. Its ability to undergo diverse chemical reactions and interact with multiple biological targets further enhances its potential as a valuable research tool and therapeutic agent.

Properties

CAS No.

303106-31-2

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

N-[(Z)-furan-2-ylmethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H14N4OS/c1-2-6-12-11(5-1)13-14(16-9-17-15(13)21-12)19-18-8-10-4-3-7-20-10/h3-4,7-9H,1-2,5-6H2,(H,16,17,19)/b18-8-

InChI Key

RZQBUENNABHIEU-LSCVHKIXSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C\C4=CC=CO4

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=CO4

Origin of Product

United States

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